2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a pyrido[4,3-d]pyrimidine derivative featuring a 4-fluorobenzyl group at the 6-position and a sulfanyl-linked N-(3-methylphenyl)acetamide moiety at the 2-position. The 4-fluorobenzyl group contributes to lipophilicity and metabolic stability, while the 3-methylphenyl acetamide moiety may influence target binding affinity. The sulfanyl bridge serves as a key linker, modulating electronic and steric properties .
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-15-3-2-4-18(11-15)25-21(29)14-31-23-26-20-9-10-28(13-19(20)22(30)27-23)12-16-5-7-17(24)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWYHVVOHWTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine and pyrido-pyrimidine derivatives, which are widely explored for kinase inhibition, anticancer, and anti-inflammatory activities. Below is a detailed comparison with structurally related compounds:
Structural Analogues with Pyrido[4,3-d]pyrimidinone Cores
- Compound from : Structure: Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide with (methylsulfinyl)methane. Key Differences:
- Replaces the sulfanyl bridge with a trioxo system.
- Cyclopropyl and methyl groups at positions 3 and 6/8 alter steric bulk.
Benzothieno[2,3-d]pyrimidine Derivatives
- Compound from : Structure: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide. Key Differences:
- Benzothieno[2,3-d]pyrimidine core replaces pyrido[4,3-d]pyrimidinone.
- 4-Ethoxyphenyl substituent at position 3 increases electron density compared to 4-fluorobenzyl.
- 4-Methylphenyl acetamide vs. 3-methylphenyl in the target compound.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound from : Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:
- Pyrazolo[3,4-d]pyrimidine core with a chromen-2-yl substituent.
- Dual fluorine atoms on the phenyl and chromene groups enhance electronegativity.
- Isopropyl benzamide group replaces the 3-methylphenyl acetamide. The isopropyl group may reduce solubility compared to methylphenyl .
Comparative Data Table
Research Findings and Implications
- Target Compound : The sulfanyl bridge and fluorobenzyl group balance solubility and stability, making it a candidate for kinase inhibition studies.
- Compound : The iodine atom suggests utility in radiotracer development but may pose synthetic challenges.
- Compound : Enhanced solubility via ethoxy groups could benefit oral bioavailability but requires optimization for metabolic stability.
- Compound : Chromene rigidity may improve target binding but at the cost of solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
